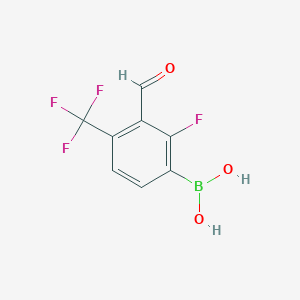

Pentafluorophenyl 2-chloroacetate

Overview

Description

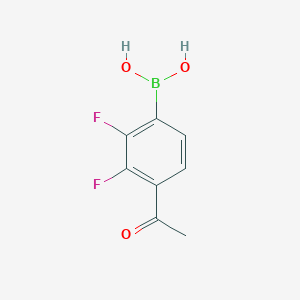

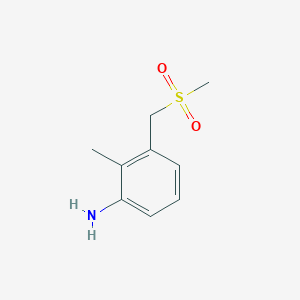

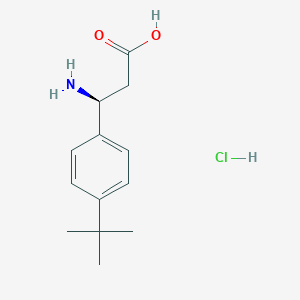

“Pentafluorophenyl 2-chloroacetate” is a chemical compound with the molecular formula C8H2ClF5O2 . It has a molecular weight of 260.55 .

Synthesis Analysis

The synthesis of Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This process facilitates SCNP functionalization without altering its backbone structure .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 .

Chemical Reactions Analysis

Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Reactions and Synthesis:

- Pentafluorophenol reacts with sodium trichloroacetate in the Reimer-Tiemann reaction, producing compounds like pentafluorophenyl orthoformate and tetrakis(pentafluorophenoxy)ethene. These products have potential use in various chemical synthesis processes (Brooke et al., 1998).

- Tris(pentafluorophenyl)borane, a derivative, has been utilized as a catalyst in reactions like hydrometallation, alkylations, and aldol-type reactions. It also plays a role in stabilizing uncommon coordination geometries of carbon (Erker, 2005).

Organic Polymerization:

- Pentafluorophenylboranes are significant in metallocene-based industrial processes for olefin polymerization. They have evolved from being curiosities to important commodities in the field of catalysis and polymerization (Piers & Chivers, 1998).

Electrolyte Additives in Batteries:

- Derivatives like 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole have been explored as bifunctional electrolyte additives for lithium-ion batteries, offering benefits like overcharge protection and improved battery operation efficiency (Chen & Amine, 2007).

Medical and Biological Research:

- Succinimidyl and pentafluorophenyl active esters of carboxyfluorescein have been prepared for applications in bioconjugation and biochemical research, demonstrating the versatility of pentafluorophenyl compounds in life sciences (Adamczyk et al., 1997).

Material Science:

- Pentafluorophenyl-containing compounds have been used to modify metal oxide surfaces with fluorescent chlorosulfonated corroles, opening avenues for applications like optical imaging and material characterization (Blumenfeld et al., 2013).

Safety and Hazards

Future Directions

The preparation of SCNPs containing activated ester moieties offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry . This suggests potential future directions in the field of bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKNQIGLUQLDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)